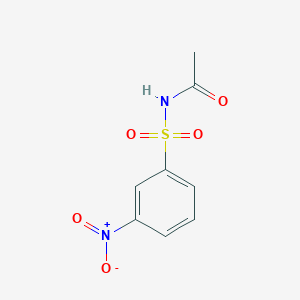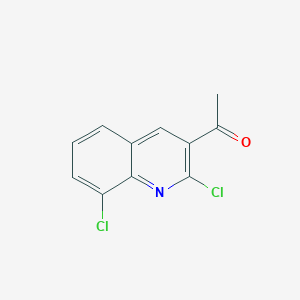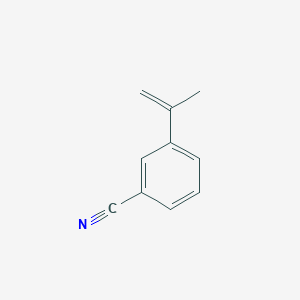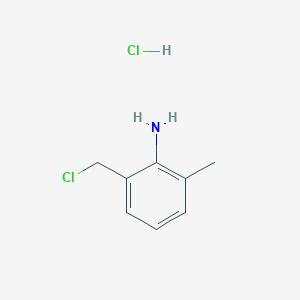
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions and a methylsulfanyl group at the 2 position on the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzothiazole scaffold. One common method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methylsulfanyl group can be introduced using methylthiolating agents like methylthiol or dimethyl disulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
科学的研究の応用
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function. This can lead to the disruption of essential biochemical pathways in microorganisms, making it a potential antimicrobial agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 5,6-Difluoro-2-methylsulfinyl-benzothiazole
- 5,6-Difluoro-2-methylsulfonyl-benzothiazole
- 5,6-Difluoro-2-methylthio-benzothiazole
Uniqueness
5,6-Difluoro-2-(methylsulfanyl)-1,3-benzothiazole is unique due to the specific positioning of the fluorine atoms and the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
特性
分子式 |
C8H5F2NS2 |
|---|---|
分子量 |
217.3 g/mol |
IUPAC名 |
5,6-difluoro-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5F2NS2/c1-12-8-11-6-2-4(9)5(10)3-7(6)13-8/h2-3H,1H3 |
InChIキー |
RZYQYRYPIDQSSP-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=CC(=C(C=C2S1)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8584805.png)





![(1E)-3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1-methyltriaz-1-ene](/img/structure/B8584853.png)
![1-{[(5-Methyl-1,2-oxazol-3-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B8584869.png)

![4-{[(Methylsulfanyl)methyl]sulfanyl}-2-nitroaniline](/img/structure/B8584877.png)
![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)



